3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide
Description
3-Morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide is a benzamide derivative characterized by a morpholine sulfonyl group at the 3-position of the benzene ring and a pyridin-2-yl substituent on the amide nitrogen. This compound belongs to the sulfonamide class, which is widely studied for applications in medicinal chemistry due to sulfonamides’ ability to modulate biological targets such as enzymes and receptors. The morpholine ring contributes electron-donating properties and enhanced solubility, while the pyridine moiety may facilitate hydrogen bonding and π-π stacking interactions, making it structurally distinct from simpler benzamide analogs .
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-15-6-1-2-7-17-15)13-4-3-5-14(12-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHXWSMFNRPAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 3-aminobenzamide with morpholinosulfonyl chloride in the presence of a base such as triethylamine. This step introduces the morpholinosulfonyl group onto the benzamide core. The resulting intermediate is then reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to introduce the pyridin-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
a. N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-morpholin-4-ylsulfonyl-benzamide ()
- Core Structure : Benzamide with 3-morpholinylsulfonyl.
- Key Differences : The amide nitrogen is substituted with a thiazolyl group bearing a 4-ethylphenyl moiety, and the benzamide has an additional 4-methoxy group.
- The 4-methoxy group may increase lipophilicity, altering pharmacokinetics .
b. 4-Amino-N-2-pyridinylbenzenesulfonamide ()
- Core Structure : Benzenesulfonamide with a pyridin-2-yl group.
- Key Differences: Replaces the morpholinylsulfonyl group with a primary amino (-NH₂) substituent.
- Such compounds are often associated with antibacterial activity, whereas morpholinylsulfonyl derivatives may target kinases or GPCRs .
c. 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()
- Core Structure: Benzenesulfonamide fused with pyrazolo-pyrimidine and chromenone systems.
- Key Differences : A highly complex structure with multiple aromatic and heterocyclic groups.
- Data : Molecular weight = 616.9 g/mol, melting point = 211–214°C.
- In contrast, the target compound’s simpler structure may prioritize synthetic accessibility and selectivity for specific targets .
Functional Group Analysis
Research Findings and Implications
- Morpholinylsulfonyl vs. Amino Groups: Morpholinylsulfonyl substituents generally improve solubility in polar solvents compared to amino groups, as seen in and . This is critical for oral bioavailability in drug design .
- Pyridine vs. Thiazole/Chromenone: Pyridin-2-yl groups offer hydrogen-bonding sites for target engagement, while bulkier heterocycles (e.g., thiazole in ) may enhance binding specificity at the cost of synthetic complexity .
- Thermal Stability : The high melting point of the Example 57 compound (211–214°C) suggests strong crystalline packing, a trait less predictable in morpholinylsulfonyl derivatives due to their conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
